Ethyl 3-oxodecanoate

Description

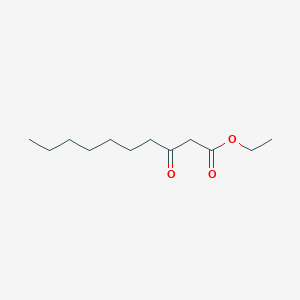

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKPCVHTRBTTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884581 | |

| Record name | Decanoic acid, 3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13195-66-9 | |

| Record name | Decanoic acid, 3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 3-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid, 3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-oxodecanoate chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and key experimental protocols for ethyl 3-oxodecanoate. The information is intended to support research and development activities by offering a consolidated resource for the characterization and synthesis of this β-keto ester.

Chemical and Physical Properties

This compound is a β-keto ester with the molecular formula C₁₂H₂₂O₃. It is a liquid at room temperature and serves as a versatile intermediate in organic synthesis.[1] The following tables summarize its key identifiers and physicochemical properties.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 13195-66-9 | PubChem[2] |

| Molecular Formula | C₁₂H₂₂O₃ | PubChem[2] |

| Molecular Weight | 214.30 g/mol | PubChem[2] |

| InChI Key | YZKPCVHTRBTTAX-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source |

| Physical Form | Liquid | At room temperature | Sigma-Aldrich[1] |

| Boiling Point | 258.8 ± 8.0 °C | Predicted at 760 mmHg | Chemsrc[3] |

| Density | 0.9 ± 0.1 g/cm³ | Predicted | Chemsrc[3] |

| Flash Point | 104.6 ± 18.5 °C | Predicted | Chemsrc[3] |

| Refractive Index | 1.436 | Predicted | Chemsrc[3] |

| LogP (XLogP3-AA) | 3.3 | Computed | PubChem[2] |

| Topological Polar Surface Area | 43.4 Ų | Computed | PubChem[2] |

| Rotatable Bond Count | 10 | Computed | PubChem[2] |

Keto-Enol Tautomerism

A critical chemical property of this compound, like other β-keto esters, is its existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This equilibrium is fundamental to its reactivity and spectroscopic characterization.

The enol form is stabilized by the conjugation of the C=C double bond with the ester carbonyl group and through the formation of a stable, six-membered intramolecular hydrogen bond.[4] The position of this equilibrium is sensitive to factors such as the solvent and temperature.[4] Non-polar solvents tend to favor the enol form, whereas polar solvents shift the equilibrium toward the keto form.[4]

Caption: Keto-enol tautomerism of this compound.

Spectroscopic Data (Predicted)

Experimental spectra for this compound are not widely available. The following data is predicted based on the analysis of structurally similar compounds, such as ethyl 3-oxoheptanoate, and general principles of spectroscopy for β-keto esters.[5] The presence of both keto and enol tautomers in solution will result in two sets of signals for the atoms involved in the tautomerism.[4]

Table 3: Predicted ¹H NMR Spectroscopic Data (Keto Form) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.19 | Quartet (q) | 2H | -OCH₂ CH₃ |

| ~3.42 | Singlet (s) | 2H | -C(=O)CH₂ C(=O)- |

| ~2.53 | Triplet (t) | 2H | -C(=O)CH₂ (CH₂)₅CH₃ |

| ~1.55-1.65 | Multiplet (m) | 2H | -CH₂CH₂ (CH₂)₄CH₃ |

| ~1.25-1.35 | Multiplet (m) | 8H | -(CH₂ ₄)CH₃ & -OCH₂CH₃ |

| ~0.88 | Triplet (t) | 3H | -(CH₂)₆CH₃ |

Table 4: Predicted ¹³C NMR Spectroscopic Data (Keto Form) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~203.0 | C =O (Ketone) |

| ~167.5 | C =O (Ester) |

| ~61.5 | -OCH₂ CH₃ |

| ~49.8 | -C(=O)CH₂ C(=O)- |

| ~43.5 | -C(=O)CH₂ (CH₂)₅CH₃ |

| ~31.6 | -CH₂CH₂ (CH₂)₄CH₃ |

| ~28.8 | -(CH₂ )- (Alkyl Chain) |

| ~23.5 | -(CH₂ )- (Alkyl Chain) |

| ~22.5 | -(CH₂ )- (Alkyl Chain) |

| ~14.1 | -OCH₂CH₃ |

| ~14.0 | -(CH₂)₆CH₃ |

Table 5: Predicted Infrared (IR) Spectroscopic Data Sample Preparation: Neat liquid, thin film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955-2855 | Strong | C-H (Aliphatic) Stretch |

| ~1745 | Strong | C=O (Ester) Stretch |

| ~1720 | Strong | C=O (Ketone) Stretch |

| ~1650 | Medium-Weak | C=C (Enol) Stretch |

| ~1250-1150 | Strong | C-O (Ester) Stretch |

Experimental Protocols

The most common method for synthesizing β-keto esters like this compound is the crossed Claisen condensation. This protocol involves the base-promoted condensation of ethyl octanoate and ethyl acetate.

Materials:

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Anhydrous ethanol (if using NaOEt) or anhydrous tetrahydrofuran (THF) (if using NaH)

-

Ethyl octanoate

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen/argon inlet, prepare a solution of sodium ethoxide in anhydrous ethanol. Alternatively, suspend sodium hydride in anhydrous THF.

-

Enolate Formation: Cool the base solution/suspension to 0 °C in an ice bath. Slowly add ethyl acetate dropwise to the flask with vigorous stirring. Allow the mixture to stir for 1 hour at this temperature to ensure complete formation of the enolate.

-

Condensation: Add a solution of ethyl octanoate in the reaction solvent dropwise to the enolate mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl until the solution is acidic (pH ~5-6).

-

Work-up and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Cap the NMR tube and invert it several times to ensure a homogeneous solution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For ¹³C NMR, a standard single-pulse experiment with proton decoupling is typically used.

Infrared (IR) Spectroscopy:

-

Sample Preparation (Neat Liquid): As this compound is a liquid, the spectrum can be acquired as a thin film. Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

Data Acquisition: Perform a background scan with the empty salt plates in the beam path.

-

Place the prepared sample plates in the spectrometer's sample holder.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coat.

-

Storage: Keep the container tightly closed. Store in a dry, cool, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Ethyl 3-oxodecanoate CAS number and structure

An In-Depth Technical Guide to Ethyl 3-oxodecanoate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a valuable β-keto ester in organic synthesis. The information presented is curated for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, synthesis, and applications.

Chemical Identity and Structure

CAS Number: 13195-66-9[1]

This compound is a β-keto ester characterized by a ten-carbon acyl chain. Its structure features a ketone at the third carbon position relative to the ester group. This arrangement of functional groups makes the methylene protons at the C2 position acidic, rendering the molecule a versatile precursor in various carbon-carbon bond-forming reactions.

IUPAC Name: this compound Canonical SMILES: CCCCCCCC(=O)CC(=O)OCC

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C12H22O3 |

| Molecular Weight | 214.301 g/mol [1] |

| Density | 0.9 ± 0.1 g/cm³[1] |

| Boiling Point | 258.8 ± 8.0 °C at 760 mmHg[1] |

| Flash Point | 104.6 ± 18.5 °C[1] |

| LogP | 3.90[1] |

| Refractive Index | 1.436[1] |

Synthesis of this compound

The primary method for synthesizing β-keto esters such as this compound is the Claisen condensation .[2][3][4] This reaction involves the base-promoted condensation of two ester molecules. For the synthesis of this compound, a crossed Claisen condensation between ethyl octanoate and ethyl acetate is a suitable approach.

Experimental Protocol: Crossed Claisen Condensation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Ethyl octanoate

-

Ethyl acetate

-

Anhydrous diethyl ether

-

Dilute hydrochloric acid (HCl) or acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with sodium ethoxide (1.0 equivalent) and anhydrous ethanol.

-

Addition of Esters: A mixture of ethyl octanoate (1.0 equivalent) and ethyl acetate (1.0 equivalent) is added dropwise to the stirred suspension of sodium ethoxide in ethanol at room temperature.

-

Reaction: The reaction mixture is gently heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then cooled in an ice bath and acidified with dilute hydrochloric acid or acetic acid.

-

Extraction: The product is extracted with diethyl ether. The organic layers are combined and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Applications in Research and Drug Development

This compound serves as a key building block in organic synthesis. Its reactive nature, stemming from the β-keto ester moiety, allows for a variety of chemical transformations.

-

Synthesis of Heterocyclic Compounds: The dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems, which are common scaffolds in many pharmacologically active molecules.

-

Acetoacetic Ester Synthesis: The acidic α-protons can be readily removed by a base to form an enolate, which can then be alkylated. Subsequent hydrolysis and decarboxylation provide a route to substituted ketones.

-

Precursor to Complex Molecules: In drug discovery, derivatives of β-keto esters are utilized as intermediates in the synthesis of more complex and biologically active compounds.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound via a crossed Claisen condensation.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-Oxodecanoate from Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-oxodecanoate, a valuable β-keto ester intermediate, utilizing the well-established acetoacetic ester synthesis pathway. The core of this method involves the alkylation of ethyl acetoacetate's α-carbon.[1] This document details the underlying mechanism, provides a step-by-step experimental protocol, and presents key reaction data in a structured format.

Reaction Principle and Mechanism

The synthesis of this compound from ethyl acetoacetate is a classic example of the acetoacetic ester synthesis, a method used to form a carbon-carbon bond at the α-carbon of a ketone.[2][3] The overall process can be broken down into two primary stages: enolate formation and alkylation.

Stage 1: Enolate Formation

The process begins with the deprotonation of ethyl acetoacetate at the α-carbon, which is positioned between two carbonyl groups. These α-hydrogens are significantly acidic (pKa ≈ 10-11) due to the resonance stabilization of the resulting conjugate base, the enolate.[4] A strong base, typically sodium ethoxide (NaOEt) generated in situ from sodium and ethanol, is used to quantitatively form the enolate.[2][5] The use of an alkoxide base that matches the ester's alkyl group (ethoxide for an ethyl ester) prevents transesterification as a side reaction.[4]

Stage 2: Alkylation

The generated enolate is a potent carbon-centered nucleophile. It readily reacts with a suitable electrophile, in this case, a primary alkyl halide, via a bimolecular nucleophilic substitution (SN2) reaction.[6][7] To synthesize this compound, which has a ten-carbon backbone, a six-carbon chain must be introduced. Therefore, 1-bromohexane is the appropriate alkylating agent. The enolate attacks the electrophilic carbon of 1-bromohexane, displacing the bromide ion and forming a new carbon-carbon bond.[7][8]

This two-stage process effectively converts ethyl acetoacetate into ethyl 2-hexylacetoacetate, which is systematically named this compound. While the traditional acetoacetic ester synthesis often concludes with acidic hydrolysis and thermal decarboxylation to yield a methyl ketone, this final step is omitted to isolate the target β-keto ester.[4][8][9]

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a standard procedure for the alkylation of ethyl acetoacetate.[10]

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel.

-

Heating mantle.

-

Absolute ethanol.

-

Sodium metal.

-

Ethyl acetoacetate (reagent grade).

-

1-Bromohexane.

-

Separatory funnel, distillation apparatus.

-

Drying agent (e.g., anhydrous sodium sulfate).

Procedure:

-

Preparation of Sodium Ethoxide: In a 1-liter three-neck flask, place 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of metallic sodium in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Allow the sodium to dissolve completely, which may take several hours.[10]

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add 65 g (0.5 mol) of ethyl acetoacetate dropwise from the addition funnel while stirring.

-

Alkylation: Start heating the solution to a gentle reflux. Add 90.75 g (0.55 mol) of 1-bromohexane dropwise over approximately two hours, maintaining the reflux. An excess of the alkyl halide helps drive the reaction to completion.[10]

-

Reaction Completion and Workup: After the addition is complete, continue to heat under reflux with stirring until the mixture is neutral to moist litmus paper. This indicates the consumption of the basic enolate. The formation of a precipitate (sodium bromide) will be observed.

-

Isolation of Crude Product: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated sodium bromide. Wash the salt with a small amount of absolute ethanol and combine the washings with the filtrate.[10]

-

Purification: Remove the bulk of the ethanol from the filtrate by distillation at atmospheric pressure. The remaining crude product is then purified by vacuum distillation. Collect the fraction corresponding to this compound.[10]

Quantitative Data Summary

The following table summarizes the quantitative aspects of the synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| Ethyl Acetoacetate | 0.5 mol (65.07 g) | Limiting Reagent |

| Sodium | 0.5 atom (11.5 g) | For generating the base |

| 1-Bromohexane | 0.55 mol (90.75 g) | Slight excess to ensure complete reaction[10] |

| Absolute Ethanol | 250 mL | Solvent |

| Reaction Conditions | ||

| Temperature | Reflux (~78 °C) | Temperature of boiling ethanol |

| Reaction Time | ~3-4 hours | Post-addition of alkyl halide |

| Product | ||

| Product Name | This compound | |

| Molar Mass | 200.28 g/mol | |

| Theoretical Yield | 100.14 g | Based on ethyl acetoacetate |

| Expected Yield | 69-72% | Based on similar alkylations[10] |

| Expected Boiling Point | ~120-125 °C at 15 mmHg | Estimated based on similar compounds |

Signaling Pathway and Workflow Visualization

The chemical transformation can be visualized to clarify the structural changes occurring during the synthesis.

Caption: Reaction pathway for the synthesis of this compound.

References

- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis [chem.ucla.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 5. grokipedia.com [grokipedia.com]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactivity: Decarboxylation [employees.csbsju.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Keto-enol Tautomerism of Ethyl 3-oxodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxodecanoate, a long-chain β-keto ester, is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Its chemical behavior is significantly influenced by the phenomenon of keto-enol tautomerism, an equilibrium between its keto and enol forms. Understanding and controlling this equilibrium is crucial for optimizing reaction conditions, predicting product outcomes, and ensuring the purity and stability of synthetic intermediates. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, including the underlying principles, factors influencing the equilibrium, detailed experimental protocols for its characterization, and quantitative data for analogous compounds to serve as a predictive framework.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a carbonyl compound (the keto form) and its corresponding enol isomer, which contains a hydroxyl group bonded to a carbon-carbon double bond.[1] For β-keto esters like this compound, the enol form is significantly stabilized by two key factors:

-

Conjugation: The carbon-carbon double bond of the enol is in conjugation with the carbonyl group of the ester, creating a more stable, delocalized π-system.[1]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a stable, six-membered ring through an intramolecular hydrogen bond with the ketone's carbonyl oxygen. This is a particularly strong stabilizing interaction in non-polar solvents.[1]

The position of this equilibrium is highly sensitive to the surrounding environment, most notably the solvent.[2]

Quantitative Analysis of the Tautomeric Equilibrium

Table 1: Keto-Enol Equilibrium Data for Ethyl Acetoacetate in Various Solvents

| Solvent | Dielectric Constant (ε) | % Enol (at ~32-33°C) | Keq ([enol]/[keto]) |

| Hexane | 1.9 | 46.4 | 0.86 |

| Carbon Tetrachloride | 2.2 | 32.7 | 0.49 |

| Benzene | 2.3 | 21.9 | 0.28 |

| Diethyl Ether | 4.3 | 27.1 | 0.37 |

| Chloroform | 4.8 | 15.3 | 0.18 |

| Ethanol | 24.6 | 12.0 | 0.14 |

| Acetone | 20.7 | 10.6 | 0.12 |

| Acetonitrile | 37.5 | 7.9 | 0.09 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 2.1 | 0.02 |

| Water | 80.1 | 0.4 | < 0.01 |

Note: Data is for ethyl acetoacetate and serves as an illustrative proxy for the behavior of this compound.

The general trend observed is that non-polar, aprotic solvents favor the enol tautomer, where the intramolecular hydrogen bond is a dominant stabilizing force. Conversely, polar, protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium in its favor.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the qualitative and quantitative analysis of keto-enol tautomerism, as the interconversion between tautomers is typically slow on the NMR timescale.[1]

Table 2: Typical ¹H NMR Chemical Shifts for the Tautomers of a β-Keto Ester

| Tautomer | Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Keto | α-CH₂ | ~3.4 - 3.6 | singlet |

| -COCH₃ (analogous) | ~2.2 | singlet | |

| Enol | Enolic OH | ~12.0 - 12.5 | broad singlet |

| Vinylic =CH- | ~5.0 - 5.1 | singlet | |

| =C-CH₃ (analogous) | ~1.9 - 2.0 | singlet | |

| Both | -OCH₂CH₃ | ~4.1 - 4.2 | quartet |

| -OCH₂CH₃ | ~1.2 - 1.3 | triplet |

Note: Chemical shifts are based on ethyl acetoacetate in CDCl₃ and may vary slightly for this compound and in different solvents.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Tautomers of this compound

| Tautomer | Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Keto | C=O (Ketone) | ~202 |

| C=O (Ester) | ~171 | |

| α-CH₂ | ~50 | |

| Enol | =C-OH | ~175 |

| C=O (Ester) | ~172 | |

| =CH- | ~90 |

Experimental Protocols

Synthesis of this compound via Claisen Condensation

The Claisen condensation is a standard method for the synthesis of β-keto esters. A crossed Claisen condensation between ethyl octanoate and ethyl acetate can be employed, though this can lead to a mixture of products. A more controlled approach involves the acylation of the enolate of ethyl acetate with octanoyl chloride.

Materials:

-

Diisopropylamine

-

n-Butyllithium in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Octanoyl chloride

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) and stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Addition of Ester: Slowly add ethyl acetate (1.0 equivalent) to the LDA solution at -78°C and stir for 1 hour to ensure complete enolate formation.

-

Acylation: Add a solution of octanoyl chloride (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78°C.

-

Reaction Monitoring: Allow the reaction to stir at -78°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

NMR Spectroscopic Analysis of Tautomeric Equilibrium

Procedure:

-

Sample Preparation: Prepare solutions of this compound (approximately 0.1 M) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆).

-

NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 25°C). Ensure a sufficient relaxation delay to allow for accurate integration.

-

Data Processing: Process the spectra (Fourier transformation, phase correction, and baseline correction).

-

Integration: Integrate the signal corresponding to the α-methylene protons (-CH₂-) of the keto form (Iketo) and the vinylic proton (=CH-) of the enol form (Ienol).

-

Calculation of Tautomer Ratio and Keq:

-

Since the keto signal represents two protons and the enol signal represents one proton, the molar ratio is calculated as:

-

% Keto = [Iketo / (Iketo + 2 * Ienol)] * 100

-

% Enol = [(2 * Ienol) / (Iketo + 2 * Ienol)] * 100

-

-

The equilibrium constant is then calculated as:

-

Keq = % Enol / % Keto

-

-

Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate the core concepts discussed in this guide.

Caption: Keto-enol equilibrium of this compound.

Caption: Influence of solvent polarity on the tautomeric equilibrium.

Caption: Workflow for NMR-based quantification of tautomers.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemistry that dictates its reactivity and physicochemical properties. While the equilibrium position is influenced by various factors, the choice of solvent plays a paramount role. Non-polar solvents favor the enol form through the stabilization of an intramolecular hydrogen bond, whereas polar solvents favor the keto form. The quantitative analysis of this equilibrium is most reliably achieved through ¹H NMR spectroscopy by integrating the distinct signals of the keto and enol tautomers. The experimental protocols and predictive data provided in this guide offer a robust framework for researchers and drug development professionals to understand, control, and utilize the unique chemistry of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to Ethyl 3-oxodecanoate and its Role as a Beta-Keto Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-oxodecanoate (CAS 13195-66-9) is a beta-keto ester that serves as a versatile intermediate in organic synthesis.[1][2][3][4] Its structure, featuring a ketone at the beta-position relative to the ester group, imparts unique reactivity that is valuable in the construction of complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its role as a beta-keto ester in synthetic chemistry and potential applications in drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₃ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| CAS Number | 13195-66-9 | [1][2][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 258.8 °C (estimated) | [1] |

| Density | ~0.9 g/cm³ | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |

Synthesis of this compound

The primary method for the synthesis of this compound is the crossed Claisen condensation between ethyl octanoate and ethyl acetate.[5][6][7][8][9] This reaction involves the base-promoted acylation of an ester enolate.

General Reaction Scheme

Caption: General scheme of the crossed Claisen condensation for the synthesis of this compound.

Experimental Protocol: Crossed Claisen Condensation

This protocol is adapted from general procedures for crossed Claisen condensations of similar esters.

Materials:

-

Ethyl octanoate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Anhydrous ethanol (if using NaH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute hydrochloric acid (HCl) or acetic acid for workup

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Base Suspension: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend sodium ethoxide in anhydrous diethyl ether or THF. If using sodium hydride, wash it with anhydrous hexane to remove mineral oil and then suspend it in the reaction solvent, followed by the slow addition of one equivalent of anhydrous ethanol to form sodium ethoxide in situ.

-

Addition of Esters: A mixture of ethyl octanoate and ethyl acetate (typically in a 1:1 molar ratio, with a slight excess of ethyl acetate sometimes used) is added dropwise to the stirred base suspension at room temperature or with gentle cooling. To minimize self-condensation of ethyl acetate, it is often added slowly to a mixture of ethyl octanoate and the base.[5]

-

Reaction: The reaction mixture is then typically heated to reflux for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature and then poured into a mixture of ice and dilute acid (e.g., HCl or acetic acid) to neutralize the excess base and protonate the enolate product.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and finally brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude this compound is then purified by vacuum distillation.

Role as a Beta-Keto Ester: Reactivity and Synthetic Utility

The presence of the keto and ester functionalities with an intervening methylene group makes this compound a valuable synthetic intermediate. The alpha-protons (on the carbon between the two carbonyl groups) are acidic and can be readily removed by a base to form a stabilized enolate, which is a potent nucleophile.

Key Reactions of Beta-Keto Esters

| Reaction | Description | General Product |

| Alkylation | The enolate reacts with an alkyl halide in an S_N2 reaction to form a new carbon-carbon bond at the alpha-position. | α-Alkyl-β-keto ester |

| Acylation | The enolate reacts with an acylating agent (e.g., acyl chloride or anhydride) to introduce an acyl group at the alpha-position. | α-Acyl-β-keto ester |

| Decarboxylation | Upon hydrolysis of the ester to a carboxylic acid, the resulting β-keto acid readily undergoes decarboxylation upon heating to yield a ketone. | Methyl octyl ketone |

| Knoevenagel Condensation | The active methylene group can react with aldehydes and ketones in the presence of a catalytic amount of a weak base to form α,β-unsaturated compounds. | α,β-Unsaturated keto ester |

Experimental Workflow: Alkylation and Decarboxylation

Caption: Experimental workflow for the alkylation and subsequent decarboxylation of this compound.

Applications in Drug Development and Other Industries

Potential as a Quorum Sensing Inhibitor

Beta-keto esters are being investigated as potential inhibitors of bacterial quorum sensing (QS).[10][11][12][13][14][15] Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence and biofilm formation. The structural similarity of some beta-keto esters to the N-acyl-homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria suggests they may act as competitive inhibitors of the AHL signaling pathway.[10]

The long aliphatic chain of this compound makes it an analogue of long-chain AHLs, such as the N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) used by the opportunistic pathogen Pseudomonas aeruginosa.[16] By binding to the LasR receptor protein, such inhibitors can block the signaling cascade that leads to the expression of virulence factors.[16][17][18]

References

- 1. benchchem.com [benchchem.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. CAS 13195-66-9: Ácido decanoico, 3-oxo-, éster etílico [cymitquimica.com]

- 4. This compound | 13195-66-9 [chemicalbook.com]

- 5. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quorum Sensing Inhibition and Structure-Activity Relationships of β-Keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. From code to cure: computational identification of LasR inhibitors to combat quorum sensing in P. aeruginosa [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxodecanoate and its related β-keto esters are valuable intermediates in organic synthesis, finding applications in the pharmaceutical and flavor industries. While their synthesis is well-established, their natural occurrence is less documented. This technical guide explores the presence of these and structurally related compounds in nature, with a particular focus on their identification as volatile constituents in fruits and products of fermentation. Drawing on a comprehensive review of current scientific literature, this document provides an in-depth analysis of their natural sources, quantitative data, and the experimental protocols for their detection and analysis. The biosynthesis of related ethyl esters is also discussed, providing context for their formation in biological systems. This guide serves as a critical resource for researchers investigating novel natural products and professionals in drug development and flavor chemistry.

Introduction

β-keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This structural motif imparts unique reactivity, making them versatile building blocks in chemical synthesis. This compound, a member of this class, is of particular interest due to its potential applications. While the chemical synthesis of β-keto esters is extensively documented, an understanding of their natural distribution provides valuable insights into novel biosynthetic pathways and potential new sources for these compounds.

This guide focuses on the known natural occurrences of this compound and, more broadly, related medium-chain ethyl esters and β-keto compounds. A significant body of evidence points to their presence as volatile aroma compounds in fruits and fermented beverages. The durian fruit (Durio zibethinus), renowned for its complex and potent aroma, serves as a primary case study due to the extensive characterization of its volatile constituents, which include a rich array of ethyl esters.

Natural Occurrence of Ethyl Esters and Related Compounds

While direct evidence for the natural occurrence of this compound is not prominently reported in current scientific literature, a vast number of structurally related ethyl esters of fatty acids have been identified in various natural sources. These are particularly abundant as flavor and aroma compounds in fruits and fermented products.

Occurrence in Fruits

The aroma of many fruits is a complex mixture of volatile organic compounds, with esters being a major contributor to their characteristic "fruity" notes. The durian fruit (Durio zibethinus) is an exceptional example, producing a wide range of volatile compounds, including a significant proportion of esters and sulfur-containing compounds.[1][2]

Numerous studies have employed techniques such as gas chromatography-mass spectrometry (GC-MS) to identify the volatile components of different durian cultivars.[3] While this compound has not been specifically identified, these analyses have consistently detected a variety of other ethyl esters, as detailed in the tables below. The presence of these esters suggests that the necessary precursors (ethanol and acyl-CoAs) and enzymatic machinery for esterification are active in the fruit.

Occurrence in Fermented Beverages

The fermentation process, particularly by yeasts such as Saccharomyces cerevisiae, is a well-known source of a diverse array of esters. These compounds are critical to the flavor profiles of alcoholic beverages like beer and wine. During fermentation, yeast metabolism produces ethanol and acyl-CoA molecules, which are then enzymatically condensed to form ethyl esters of medium-chain fatty acids. The production of these esters is influenced by various fermentation parameters.

Quantitative Data on Related Ethyl Esters in Durian Fruit

The following tables summarize the quantitative data for selected ethyl esters identified in various durian cultivars. These data are compiled from multiple studies and highlight the variability in volatile composition between different varieties.

Table 1: Concentration of Key Ethyl Esters in Different Durian Cultivars (µg/kg)

| Compound | 'Monthong' | 'Musang King' | 'Black Thorn' | Reference |

| Ethyl 2-methylbutyrate | 11,680.31 | 14,484.20 | - | [4] |

| Ethyl propionate | - | - | Present | [4] |

| Ethyl acetate | Present | - | - | [4] |

| Ethyl butyrate | Present | - | - | [4] |

| Ethyl valerate | Present | - | - | [4] |

| Propyl 2-methyl butyrate | - | - | 1818.42 | [4] |

| Ethyl hexanoate | Present | Present | Present | [5] |

| Ethyl octanoate | Present | Present | Present | [5] |

Note: "-" indicates the compound was not reported or not detected in that cultivar in the cited study. "Present" indicates the compound was identified but not quantified.

Experimental Protocols

The identification and quantification of volatile and semi-volatile compounds from natural sources rely on sensitive analytical techniques. The following sections detail the common methodologies cited in the literature for the analysis of esters in durian fruit, which can be adapted for the study of this compound.

Sample Preparation and Volatile Extraction

A prevalent method for the extraction of volatile compounds from fruit pulp is Headspace Solid-Phase Microextraction (HS-SPME) .[6] This technique is solvent-free, rapid, and sensitive.

-

Sample Homogenization: A known weight of fruit pulp (e.g., 5 g) is homogenized, often with the addition of deionized water and sodium chloride to improve the release of volatiles.

-

Internal Standard: An internal standard (e.g., thiophene) is added for quantitative analysis.

-

Extraction: The homogenized sample is placed in a sealed headspace vial and incubated at a controlled temperature (e.g., 30°C) with stirring.[6] An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Following extraction, the SPME fiber is desorbed in the heated injection port of a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatograph (GC):

-

Injection: The SPME fiber is thermally desorbed in the injector, releasing the analytes onto the GC column.

-

Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, HP-INNOWax) is used to separate the volatile compounds based on their boiling points and polarity.

-

Oven Temperature Program: A temperature gradient is applied to the oven to elute the compounds. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230°C).

-

-

Mass Spectrometer (MS):

-

Ionization: As compounds elute from the GC column, they are ionized, typically using electron ionization (EI).

-

Detection: The resulting ions are separated by their mass-to-charge ratio and detected.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices to those in spectral libraries (e.g., NIST, Wiley) and, ideally, to authentic standards.

-

Biosynthesis and Signaling Pathways

The formation of ethyl esters in plants is generally understood to occur through the esterification of ethanol with an acyl-CoA molecule, a reaction catalyzed by alcohol acyltransferases (AATs).

Putative Biosynthetic Pathway for Ethyl Esters in Fruits

The biosynthesis of ethyl esters in fruits like durian is intrinsically linked to fatty acid and amino acid metabolism, which provide the acyl-CoA precursors, and to fermentative pathways that can produce ethanol.

Caption: Putative biosynthetic pathway of ethyl esters in fruits.

Experimental Workflow for Volatile Compound Analysis

The general workflow for identifying volatile compounds from a natural source is a multi-step process that involves careful sample handling and sophisticated analytical instrumentation.

Caption: Experimental workflow for the analysis of volatile fruit compounds.

Conclusion

While the direct detection of this compound in natural sources remains elusive in the reviewed literature, the widespread occurrence of structurally similar medium-chain ethyl esters, particularly in fruits like durian, is well-documented. The analytical methodologies, primarily HS-SPME-GC-MS, are robust and can be readily adapted for targeted searches for β-keto esters. The biosynthetic pathways for ethyl esters are generally understood, providing a framework for investigating the potential formation of this compound. This guide provides a comprehensive overview of the current knowledge and a practical framework for researchers and professionals in the fields of natural product chemistry, drug discovery, and flavor science to explore the natural occurrence and biosynthesis of this and related compounds. Future research employing high-resolution mass spectrometry and targeted analytical approaches may yet reveal the presence of this compound in complex natural matrices.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Durian - Wikipedia [en.wikipedia.org]

- 3. Comparative Study on Volatile Compounds and Taste Components of Different Durian Cultivars Based on GC-MS, UHPLC, HPAEC-PAD, E-Tongue and E-Nose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Study on Volatile Compounds and Taste Components of Different Durian Cultivars Based on GC-MS, UHPLC, HPAEC-PAD, E-Tongue and E-Nose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-oxodecanoate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that is extensively utilized in the synthesis of β-keto esters and related 1,3-dicarbonyl compounds.[1][2] These products are valuable intermediates in the preparation of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The reaction involves the base-mediated condensation of two ester molecules, where one ester acts as a nucleophile after deprotonation at the α-carbon, and the other serves as an electrophile.[3][4] This application note provides a detailed protocol for the synthesis of Ethyl 3-oxodecanoate, a long-chain β-keto ester, through a mixed Claisen condensation of ethyl octanoate and ethyl acetate.

The mechanism of the Claisen condensation commences with the deprotonation of an enolizable ester by a strong base to form a resonance-stabilized enolate.[2] This enolate then undergoes nucleophilic acyl substitution on a second ester molecule. Subsequent elimination of an alkoxide leaving group yields the β-keto ester.[2] A key requirement for a successful Claisen condensation is the use of a base that will not cause saponification of the ester, hence alkoxide bases corresponding to the alcohol portion of the ester are typically employed.[5] For mixed Claisen condensations, careful selection of reactants and reaction conditions is crucial to minimize the formation of undesired self-condensation byproducts.[6]

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl octanoate | 1.0 equiv | Adapted from[7] |

| Ethyl acetate | 1.5 equiv | Adapted from[7] |

| Sodium ethoxide | 1.1 equiv | Adapted from[7] |

| Reaction Conditions | ||

| Solvent | Anhydrous Toluene | Adapted from[7] |

| Temperature | Reflux (~111 °C) | Adapted from[7] |

| Reaction Time | 4 hours | Adapted from[7] |

| Product | ||

| Product Name | This compound | |

| Molecular Formula | C₁₂H₂₂O₃ | |

| Molecular Weight | 214.30 g/mol | |

| Appearance | Colorless to pale yellow oil | |

| Yield and Purity | ||

| Theoretical Yield | ~85-90% (estimated) | |

| Purity (by GC) | >95% |

Experimental Protocols

Materials

-

Ethyl octanoate (≥98%)

-

Ethyl acetate (anhydrous, ≥99.8%)

-

Sodium ethoxide (≥95%)

-

Toluene (anhydrous, ≥99.8%)

-

Diethyl ether (anhydrous, ≥99.8%)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation

Synthesis of this compound

1. Reaction Setup:

-

A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and allowed to cool to room temperature.

-

Sodium ethoxide (1.1 equivalents) is suspended in anhydrous toluene (100 mL) in the reaction flask under an inert atmosphere.

2. Addition of Reactants:

-

A mixture of ethyl octanoate (1.0 equivalent) and ethyl acetate (1.5 equivalents) is prepared in the dropping funnel.

-

The ester mixture is added dropwise to the stirred suspension of sodium ethoxide in toluene over a period of 30 minutes at room temperature.

3. Reaction:

-

After the addition is complete, the reaction mixture is heated to reflux (approximately 111 °C) and maintained at this temperature for 4 hours with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

4. Work-up:

-

The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M hydrochloric acid (approximately 1.2 equivalents relative to the base) with stirring to neutralize the excess base and protonate the enolate.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with diethyl ether (50 mL each).

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

5. Purification:

-

The crude this compound is purified by vacuum distillation to yield a colorless to pale yellow oil.

Visualizations

Reaction Signaling Pathway

Caption: Mechanism of the Claisen Condensation for this compound Synthesis.

Experimental Workflow

References

- 1. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation - Google Patents [patents.google.com]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Knoevenagel Condensation of Ethyl 3-oxodecanoate with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone.[1][2] This reaction is a modification of the aldol condensation and is typically catalyzed by a weak base, such as an amine.[1] The use of a β-keto ester, such as Ethyl 3-oxodecanoate, as the active methylene component provides a direct and efficient pathway to synthesize α,β-unsaturated keto esters. These products are valuable intermediates in the synthesis of a diverse range of biologically active molecules and complex natural products due to their conjugated enone system.[1] The long alkyl chain of this compound introduces lipophilicity into the final product, a property often sought after in drug development to enhance membrane permeability and bioavailability.

Reaction Mechanism and Workflow

The Knoevenagel condensation of this compound with an aldehyde proceeds through a well-established mechanism involving three key steps:

-

Enolate Formation: A basic catalyst abstracts an acidic α-proton from the carbon atom situated between the two carbonyl groups of this compound, leading to the formation of a resonance-stabilized enolate ion.[1]

-

Nucleophilic Addition: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate, which is an aldol-type adduct.[1]

-

Dehydration: This intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated keto ester.[1]

A general experimental workflow for this reaction is outlined below.

Experimental Protocols

While specific literature on the Knoevenagel condensation of this compound is limited, protocols for structurally similar β-keto esters, such as ethyl acetoacetate, can be readily adapted. The reactivity of the active methylene group is primarily governed by the flanking carbonyl groups, and the long alkyl chain in this compound is not expected to significantly alter the core reaction mechanism, although it may influence solubility and reaction kinetics.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation

This protocol is adapted from a general procedure for the condensation of aldehydes with β-keto esters using a weak organic base as a catalyst.[1] Piperidine is a commonly used and effective catalyst for this transformation.[3][4]

Materials:

-

This compound (1.0 eq)

-

Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde, Butyraldehyde) (1.0 eq)

-

Piperidine (0.1 eq)

-

Toluene or Ethanol

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Ethyl Acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in toluene or ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed in toluene, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. If ethanol was used as the solvent, remove it under reduced pressure, and then dissolve the residue in ethyl acetate and perform the same washing procedure.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure α,β-unsaturated keto ester.

Protocol 2: Titanium Tetrachloride (TiCl₄)-Mediated Knoevenagel Condensation

This protocol utilizes a Lewis acid catalyst system, which can be effective for a wide range of aldehydes, including those that may be sensitive to basic conditions.[5]

Materials:

-

This compound (1.0 eq)

-

Aldehyde (e.g., Benzaldehyde, Isobutyraldehyde, Cinnamaldehyde) (1.2 eq)

-

Titanium Tetrachloride (TiCl₄) (1.0 eq)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated Ammonium Chloride (NH₄Cl) Solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Syringes

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (DCM) and cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add triethylamine (or DIPEA) (2.0 eq) to the cooled DCM. Slowly add titanium tetrachloride (1.0 eq) to the stirred solution. Then, add this compound (1.0 eq) dropwise. Stir the mixture at 0 °C for 30 minutes to form the titanium enolate.

-

Aldehyde Addition: Add the aldehyde (1.2 eq) to the reaction mixture and continue stirring at 0 °C. Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

The following tables summarize representative quantitative data for the Knoevenagel condensation of β-keto esters with various aldehydes under different catalytic conditions. While the data is primarily based on reactions with ethyl acetoacetate, it serves as a strong predictive model for the reaction with this compound.

Table 1: Piperidine-Catalyzed Knoevenagel Condensation of β-Keto Esters with Aldehydes

| Entry | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Ethanol | Room Temp | 10 | ~85-95 |

| 2 | 4-Chlorobenzaldehyde | Toluene | Reflux | 6 | ~80-90 |

| 3 | 4-Methoxybenzaldehyde | Ethanol | Reflux | 8 | ~88-96 |

| 4 | Butyraldehyde | Toluene | Reflux | 12 | ~70-80 |

| 5 | Cinnamaldehyde | Ethanol | Room Temp | 12 | ~75-85 |

Table 2: TiCl₄-Mediated Knoevenagel Condensation of β-Keto Esters with Aldehydes

| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Et₃N | DCM | 0 to RT | 4 | ~80-90 |

| 2 | Isobutyraldehyde | Et₃N | DCM | 0 to RT | 3 | ~60 |

| 3 | 4-Nitrobenzaldehyde | DIPEA | DCM | 0 to RT | 5 | ~85-95 |

| 4 | Furfural | Et₃N | DCM | 0 to RT | 3 | ~75-85 |

| 5 | Heptanal | DIPEA | DCM | 0 to RT | 6 | ~65-75 |

Signaling Pathways and Logical Relationships

The Knoevenagel condensation can be catalyzed by either a base or a Lewis acid. The choice of catalyst can influence the reaction pathway.

Applications in Drug Development

The α,β-unsaturated keto ester products derived from the Knoevenagel condensation of this compound are versatile intermediates in medicinal chemistry. The presence of multiple functional groups allows for a variety of subsequent transformations to build molecular complexity. The conjugated enone system can act as a Michael acceptor, enabling the introduction of various nucleophiles to generate novel scaffolds. The long alkyl chain can enhance the lipophilicity of the final compounds, which is often a critical parameter for oral bioavailability and cell permeability. These features make the Knoevenagel products of this compound attractive starting points for the synthesis of new therapeutic agents, particularly in areas where targeting lipophilic pockets of proteins is desired.

References

- 1. benchchem.com [benchchem.com]

- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: The Versatility of Ethyl 3-Oxodecanoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-oxodecanoate, a long-chain β-ketoester, is a valuable and versatile building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its inherent chemical reactivity, characterized by the presence of a reactive methylene group flanked by two carbonyl functionalities, allows for a variety of cyclocondensation and multicomponent reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds—quinolones, pyrazoles, coumarins, pyrimidines, pyridines, and furans—utilizing this compound as a key precursor.

Synthesis of 2-Heptyl-4-hydroxyquinolines via Conrad-Limpach Reaction

Quinolone scaffolds are prevalent in a wide range of biologically active compounds, including antimicrobials and anticancer agents. The Conrad-Limpach reaction provides a classical and effective method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters. The reaction of this compound with anilines leads to the formation of 2-heptyl-4-hydroxyquinolines, a substitution pattern found in several natural products.

Reaction Scheme

Application Notes and Protocols for the Asymmetric Reduction of Ethyl 3-Oxodecanoate

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of β-keto esters such as ethyl 3-oxodecanoate is a critical transformation in synthetic organic chemistry, providing access to chiral β-hydroxy esters. These products are valuable building blocks for the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. This document provides an overview of common methods for the asymmetric reduction of this compound, with a focus on biocatalytic and chemocatalytic approaches. Detailed protocols and comparative data are presented to aid in the selection and implementation of the most suitable method for your research and development needs.

Biocatalytic Reduction with Whole-Cell Biocatalysts

Biocatalysis offers a green and highly selective alternative to traditional chemical reductants. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and other yeast species like Kluyveromyces marxianus, contain a variety of oxidoreductases that can catalyze the asymmetric reduction of ketones with high enantioselectivity.

Baker's Yeast (Saccharomyces cerevisiae) Mediated Reduction

Baker's yeast is a readily available, inexpensive, and easy-to-handle biocatalyst for the asymmetric reduction of β-keto esters. The reaction is typically performed in an aqueous medium, often with a co-solvent to improve the solubility of the substrate.

Data Presentation: Asymmetric Reduction of Analogous β-Keto Esters with Baker's Yeast

| Catalyst | Substrate | Co-solvent/Medium | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reaction Time (h) |

| Free Baker's Yeast (FBY) | Ethyl 3-oxohexanoate | Glycerol:Water (50-55 wt%) | 75-85 | 88-94 | 48-96 |

| Immobilized Baker's Yeast (IBY) | Ethyl 3-oxohexanoate | Glycerol:Water (50-55 wt%) | 75-85 | 88-94 | 48-96 |

Data extrapolated from the reduction of ethyl 3-hydroxyhexanoate as described in the literature[1].

Experimental Protocol: Baker's Yeast Reduction in a Glycerol-Water Medium [1]

This protocol is adapted from the reduction of ethyl 3-oxohexanoate and is expected to be effective for this compound.

Materials:

-

This compound

-

Free Baker's Yeast (FBY) or Immobilized Baker's Yeast (IBY)

-

Glycerol

-

Deionized Water

-

Isopropanol

-

Dichloromethane or Diethyl ether (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

1 L Round Bottom Flask

-

Magnetic Stirrer

Procedure:

-

Prepare a glycerol-water mixture (e.g., 50% w/w).

-

In a 1 L round bottom flask, add 10 g of FBY (or 50 g of IBY) to 50 mL of the glycerol-water solvent.

-

Stir the suspension for 30 minutes using a magnetic stirrer.

-

Add 25 mL of isopropanol to the mixture and stir for an additional 10 minutes. Isopropanol can serve as an electron donor for cofactor regeneration.[1]

-

Add 1 g of this compound to the reaction mixture.

-

Seal the flask and shake or stir the reaction mixture at room temperature for 48-96 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, saturate the aqueous phase with NaCl and extract the product with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Kluyveromyces marxianus Mediated Reduction

Kluyveromyces marxianus is another yeast species that has shown high efficiency in the asymmetric reduction of β-keto esters, often with excellent conversion and enantioselectivity. Immobilized cells of K. marxianus can be used in continuous flow reactors, offering advantages for larger-scale synthesis.

Data Presentation: Asymmetric Reduction of Ethyl 3-oxohexanoate with Immobilized K. marxianus

| Catalyst | Substrate | Reactor Type | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| Immobilized K. marxianus | Ethyl 3-oxohexanoate | Packed Bed Reactor | ~100 | High |

Data extrapolated from the reduction of ethyl 3-oxohexanoate as described in the literature[2].

Experimental Protocol: Reduction with Immobilized K. marxianus in a Packed Bed Reactor [2]

This protocol provides a general framework for using immobilized K. marxianus in a continuous flow system.

Materials:

-

Kluyveromyces marxianus cells

-

Immobilization matrix (e.g., calcium alginate)

-

This compound

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Packed bed reactor

-

Peristaltic pump

Procedure:

-

Immobilization: Prepare immobilized K. marxianus cells in a suitable matrix like calcium alginate beads according to standard protocols.

-

Reactor Setup: Pack a column with the immobilized yeast beads to create a packed bed reactor. Equilibrate the column with the reaction buffer.

-

Reaction: Prepare a solution of this compound in the reaction buffer (e.g., 4 g/L).

-

Continuously feed the substrate solution through the packed bed reactor using a peristaltic pump at a controlled flow rate.

-

Collect the eluent from the reactor. The product concentration and enantiomeric excess will depend on the residence time (controlled by the flow rate).

-

Work-up: Extract the collected eluent with a suitable organic solvent, dry the organic phase, and evaporate the solvent.

-

Purify the product as needed.

Chemocatalytic Reduction: Asymmetric Hydrogenation

Asymmetric hydrogenation using transition metal catalysts, particularly ruthenium complexes with chiral ligands, is a powerful and widely used method for the enantioselective reduction of ketones.

General Information:

Ruthenium(II) complexes with chiral diphosphine ligands, such as BINAP, are highly effective catalysts for the asymmetric hydrogenation of β-keto esters. These reactions are typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The choice of solvent can significantly impact the reaction's efficiency and enantioselectivity.

Experimental Protocol: General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Keto Ester [3]

This is a general protocol and may require optimization for this compound.

Materials:

-

This compound

-

[RuCl(p-cymene)((R)-BINAP)]Cl or a similar chiral ruthenium catalyst

-

Methanol or Ethanol (anhydrous)

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

In a glovebox, charge a high-pressure autoclave with this compound and the chiral ruthenium catalyst (substrate-to-catalyst ratio typically ranging from 100:1 to 1000:1).

-

Add anhydrous methanol or ethanol as the solvent.

-

Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas several times.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4-100 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 25-100 °C) with stirring.

-

Maintain the reaction under these conditions for the specified time (e.g., 6-24 hours), monitoring the hydrogen uptake.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the chiral ethyl 3-hydroxydecanoate.

Diagrams

Caption: General workflow for the asymmetric reduction of this compound.

References

Application Notes and Protocols for the α-Alkylation of Ethyl 3-oxodecanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The α-alkylation of β-keto esters is a cornerstone reaction in organic synthesis, enabling the formation of new carbon-carbon bonds with high efficiency. Ethyl 3-oxodecanoate is a valuable substrate in this class, featuring an active methylene group (the α-carbon) positioned between two carbonyl functionalities. The protons on this carbon are significantly acidic (pKa ≈ 11), facilitating deprotonation to form a resonance-stabilized enolate.[1] This nucleophilic enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to introduce a substituent at the α-position.[2][3] This methodology is critical in the synthesis of complex organic molecules and pharmaceutical intermediates, where precise modification of carbon skeletons is required. Subsequent hydrolysis and decarboxylation of the alkylated product can yield substituted ketones, further expanding its synthetic utility.[2][4]

General Reaction Mechanism

The alkylation proceeds via a two-step mechanism:

-

Enolate Formation: A base abstracts an acidic α-proton to form a nucleophilic enolate ion. The choice of base is critical; strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) ensure complete and irreversible enolate formation, while weaker bases like sodium ethoxide or potassium carbonate can also be effective, sometimes under phase-transfer conditions.[3][5][6]

-